molecular formula C26H27N3OS B11995358 2-[(6-tert-butyl-3-cyano-4-phenylpyridin-2-yl)sulfanyl]-N-(2,6-dimethylphenyl)acetamide

2-[(6-tert-butyl-3-cyano-4-phenylpyridin-2-yl)sulfanyl]-N-(2,6-dimethylphenyl)acetamide

Cat. No.: B11995358
M. Wt: 429.6 g/mol
InChI Key: SCBHTYSAPSMJED-UHFFFAOYSA-N
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Description

2-[(6-tert-butyl-3-cyano-4-phenyl-2-pyridinyl)thio]-N-(2,6-dimethylphenyl)acetamide is a complex organic compound with a unique structure that combines a pyridine ring with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-tert-butyl-3-cyano-4-phenyl-2-pyridinyl)thio]-N-(2,6-dimethylphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the pyridine ring: This can be achieved through a series of cyclization reactions involving appropriate precursors.

    Introduction of functional groups: The tert-butyl, cyano, and phenyl groups are introduced through various substitution reactions.

    Thioether formation: The thioether linkage is formed by reacting the pyridine derivative with a suitable thiol compound.

    Acetamide formation: The final step involves the reaction of the thioether with an acetamide derivative under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(6-tert-butyl-3-cyano-4-phenyl-2-pyridinyl)thio]-N-(2,6-dimethylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the cyano group to an amine or the thioether to a thiol.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, introducing new functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst can be used.

    Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or thiols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-[(6-tert-butyl-3-cyano-4-phenyl-2-pyridinyl)thio]-N-(2,6-dimethylphenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 2-[(6-tert-butyl-3-cyano-4-phenyl-2-pyridinyl)thio]-N-(2,6-dimethylphenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The cyano and phenyl groups play a crucial role in its binding affinity and specificity. The pathways involved may include inhibition of specific enzymes or activation of signaling cascades.

Comparison with Similar Compounds

Similar Compounds

    2-[(6-tert-butyl-3-cyano-4-phenyl-2-pyridinyl)thio]-N-(2,6-dimethylphenyl)acetamide: shares similarities with other pyridine derivatives and thioether compounds.

    2-[(6-tert-butyl-3-cyano-4-phenyl-2-pyridinyl)thio]-N-(2,6-dimethylphenyl)acetamide: is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Uniqueness

  • The presence of both cyano and phenyl groups in the pyridine ring enhances its reactivity and binding properties.
  • The thioether linkage provides additional stability and potential for further functionalization.

This detailed article provides a comprehensive overview of 2-[(6-tert-butyl-3-cyano-4-phenyl-2-pyridinyl)thio]-N-(2,6-dimethylphenyl)acetamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C26H27N3OS

Molecular Weight

429.6 g/mol

IUPAC Name

2-(6-tert-butyl-3-cyano-4-phenylpyridin-2-yl)sulfanyl-N-(2,6-dimethylphenyl)acetamide

InChI

InChI=1S/C26H27N3OS/c1-17-10-9-11-18(2)24(17)29-23(30)16-31-25-21(15-27)20(19-12-7-6-8-13-19)14-22(28-25)26(3,4)5/h6-14H,16H2,1-5H3,(H,29,30)

InChI Key

SCBHTYSAPSMJED-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CSC2=C(C(=CC(=N2)C(C)(C)C)C3=CC=CC=C3)C#N

Origin of Product

United States

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